
1-((Dimethylamino)methyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dimethylamino)methyl)cyclopentan-1-amine is a chemical compound with the molecular formula C8H18N2. It is often encountered in its dihydrochloride form, which is a white crystalline powder. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylamino)methyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-((Dimethylamino)methyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
1-((Dimethylamino)methyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the field of neurology, is ongoing.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((Dimethylamino)methyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((Dimethylamino)methyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.
1-((Dimethylamino)methyl)cyclobutan-1-amine: Similar structure but with a cyclobutane ring.
1-((Dimethylamino)methyl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring.
Uniqueness
1-((Dimethylamino)methyl)cyclopentan-1-amine is unique due to its cyclopentane ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different ring sizes.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8(9)5-3-4-6-8/h3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNIFMDAQBGJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(Butylamino)propyl]phenol](/img/structure/B13272632.png)
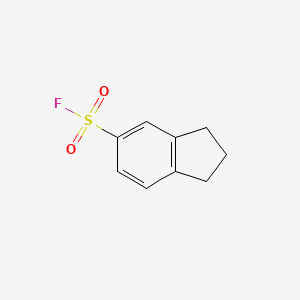
![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
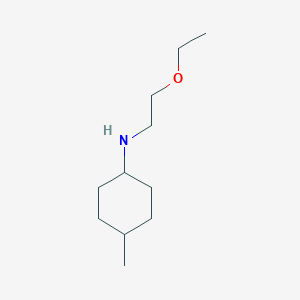
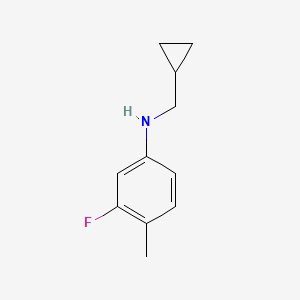
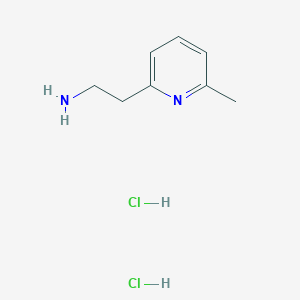
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
![tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
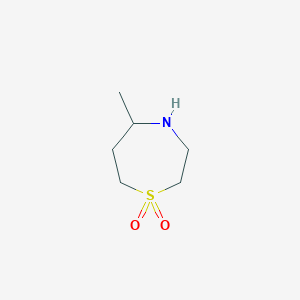
![2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile](/img/structure/B13272657.png)

![2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13272676.png)

![2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine](/img/structure/B13272701.png)
